molecular formula C10H14O2 B2420153 2-Tert-butoxyphenol CAS No. 23010-10-8

2-Tert-butoxyphenol

Cat. No.: B2420153
CAS No.: 23010-10-8
M. Wt: 166.22
InChI Key: CEGFADRHLIZQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butoxyphenol is an organic compound with the molecular formula C10H14O2. It is a pale-yellow to yellow-brown liquid that is used in various chemical applications. This compound is known for its unique structure, which includes a tert-butyl group attached to a phenol ring through an oxygen atom.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Tert-butoxyphenol are not well-documented. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other compounds .

Cellular Effects

It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound can have long-term effects on cellular function in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways It can interact with various enzymes or cofactors, and it can also affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Tert-butoxyphenol can be synthesized through the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating phenol and tert-butyl alcohol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the formation of the tert-butyl ether linkage.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors where phenol and tert-butyl alcohol are mixed and passed through a heated catalyst bed. This method ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Tert-butoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it to corresponding alcohols or hydrocarbons.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.

Major Products Formed:

    Oxidation: Quinones and other oxygenated compounds.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Nitro, halo, and sulfonyl derivatives of this compound.

Scientific Research Applications

2-Tert-butoxyphenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of phenolic ethers in biological systems.

    Medicine: Research explores its potential as an antioxidant and its effects on various biological pathways.

    Industry: It is used in the production of antioxidants, fragrances, and other specialty chemicals.

Comparison with Similar Compounds

    2-Tert-butylphenol: Similar structure but lacks the ether linkage.

    4-Tert-butylphenol: The tert-butyl group is attached to the para position of the phenol ring.

    2,6-Di-tert-butylphenol: Contains two tert-butyl groups attached to the ortho positions of the phenol ring.

Uniqueness: 2-Tert-butoxyphenol is unique due to the presence of the ether linkage, which imparts different chemical and physical properties compared to its analogs. This linkage can influence the compound’s solubility, reactivity, and interaction with other molecules.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGFADRHLIZQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.